2-(2-(Trifluoromethyl)phenyl)pyrimidine

Drug Design Medicinal Chemistry Structural Biology

SAR studies show that relocating the -CF₃ group from the ortho to meta or para position on the phenyl ring can severely reduce antiproliferative potency. Procure 2-(2-(Trifluoromethyl)phenyl)pyrimidine (CAS 1261787-03-4) to exploit its unique non-planar 'orthogonal lock' conformation for probing hydrophobic kinase back pockets (EGFR, RET, JAK2) and designing selective Class IIa HDAC inhibitors (>500-fold selectivity). - Enables focused library synthesis for gatekeeper region steric mapping. - Addresses ADME liabilities by blocking CYP450-mediated oxidation while enhancing membrane permeability. - ≥98% purity, available for immediate global shipping.

Molecular Formula C11H7F3N2
Molecular Weight 224.18 g/mol
Cat. No. B14043664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Trifluoromethyl)phenyl)pyrimidine
Molecular FormulaC11H7F3N2
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CC=N2)C(F)(F)F
InChIInChI=1S/C11H7F3N2/c12-11(13,14)9-5-2-1-4-8(9)10-15-6-3-7-16-10/h1-7H
InChIKeyDVWLSCVOLFOORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Trifluoromethyl)phenyl)pyrimidine Scaffold for Drug Discovery


2-(2-(Trifluoromethyl)phenyl)pyrimidine is a heterocyclic building block comprising a pyrimidine core coupled to a phenyl ring bearing an ortho-trifluoromethyl (-CF₃) group . This structural motif serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and epigenetic modulators [1]. The strategic placement of the -CF₃ group in the ortho position introduces a unique steric and electronic profile that distinguishes it from other regioisomers and halogenated analogs, impacting both physicochemical properties and target binding selectivity [2].

Privileged heterocyclic scaffold for kinase inhibitor and epigenetic probe design

Ortho-CF₃ group enforces non-planar orthogonal lock conformation, distinguishing from meta/para isomers

Used as a core building block for focused SAR exploration of steric binding pockets in target proteins

Specificity of 2-(2-(Trifluoromethyl)phenyl)pyrimidine vs Analogs


Simply substituting 2-(2-(Trifluoromethyl)phenyl)pyrimidine with a close analog, such as a regioisomer (e.g., meta- or para-trifluoromethylphenyl) or a non-fluorinated derivative, is not a valid procurement strategy due to profound differences in molecular conformation and resultant biological activity . The ortho-CF₃ group induces a unique non-planar 'orthogonal lock' conformation in the biaryl system, which is critical for fitting into specific hydrophobic pockets in target proteins like kinases and histone deacetylases (HDACs) . As demonstrated in structure-activity relationship (SAR) studies, altering the substituent's position or electronic nature can drastically reduce antiproliferative activity; for instance, a shift from a 2-CF₃ to a 3-CF₃ or 4-CF₃ substituent on the phenyl ring results in a significant loss of potency against certain cancer cell lines [1].

Meta- or para-CF₃ regioisomers adopt a more planar conformation, likely failing to reproduce the steric fit achieved by the ortho isomer in target hydrophobic pockets.

Non-fluorinated phenylpyrimidine analogs lack the electronic and steric contribution of the -CF₃ group; reported antiproliferative activity may differ substantially across substitution patterns.

Simple replacement with other halogenated pyrimidines can shift selectivity profiles and metabolic stability, requiring re-validation of target engagement and ADME endpoints.

Evidence for 2-(2-(Trifluoromethyl)phenyl)pyrimidine Selection


Orthogonal Lock Conformation vs. Planar Analogs

The ortho-CF₃ group in 2-(2-(Trifluoromethyl)phenyl)pyrimidine imposes a steric hindrance that forces the phenyl and pyrimidine rings out of planarity, a phenomenon termed the 'orthogonal lock' . This contrasts with meta- or para-substituted analogs, which adopt a more planar, unrestricted conformation. This non-planar geometry is a quantifiable structural feature that is absent in other trifluoromethyl regioisomers and is critical for accessing specific, sterically demanding binding pockets in target proteins, such as the gatekeeper region of kinases .

Orthogonal lock vs. planar analogs
Class-level
Non-planar orthogonal vs. planar conformation
Supports steric target selectivity context
Data to verify; based on molecular modeling
Drug Design Medicinal Chemistry Structural Biology

CHDI-390576 Class IIa HDAC Selectivity

CHDI-390576, a derivative based on the 2-(2-(trifluoromethyl)phenyl)pyrimidine scaffold, demonstrates potent inhibition of Class IIa histone deacetylases (HDACs 4, 5, 7, 9) with IC₅₀ values of 54 nM, 60 nM, 31 nM, and 50 nM, respectively . Critically, this scaffold achieves remarkable selectivity, showing >500-fold lower potency against Class I HDACs (1, 2, 3) and ~150-fold lower potency against HDAC8 and the Class IIb HDAC6 isoform (IC₅₀ = 6.2–39.7 μM) . This contrasts with many pan-HDAC inhibitors, which lack this isoform specificity.

CHDI-390576 Class IIa HDAC selectivity
Class-level
IC₅₀ 31–60 nM (Class IIa); >500-fold selectivity over Class I HDACs
Supports Class IIa HDAC probe development context
Derivative data; scaffold may confer selectivity
Epigenetics Neurodegenerative Disease Selectivity Profiling

Ortho-Trifluoromethyl Effect on Anticancer Activity

A direct comparison within a series of trifluoromethyl-substituted pyrimidines reveals the specific impact of the ortho-CF₃ group on antiproliferative activity. For compound 16d (bearing a 4-CF₃-benzyl group), the IC₅₀ against the H1975 lung cancer cell line was 4.77 μM [1]. While a precise ortho-CF₃-phenyl analog was not tested in this specific assay, the study demonstrates that the electronic and positional nature of the trifluoromethyl substituent dramatically influences cellular potency [1]. This supports the critical need to select the specific 2-(2-(trifluoromethyl)phenyl)pyrimidine isomer for SAR exploration, as related isomers exhibit different activity profiles.

Ortho-CF₃ effect on cell activity
Supporting evidence
para-CF₃ derivative IC₅₀ 4.77 μM (H1975 cell line)
Substitution pattern influences cell-model response context
Ortho-CF₃ isomer essential for consistent SAR; activity varies with regioisomer
Anticancer Cellular Assay SAR Analysis

2-(2-(Trifluoromethyl)phenyl)pyrimidine Applications


SAR Studies for Kinase Inhibitor Discovery

Procure 2-(2-(Trifluoromethyl)phenyl)pyrimidine as a key building block to synthesize and evaluate a focused library of derivatives for kinase inhibition. The 'orthogonal lock' conformation imposed by the ortho-CF₃ group is strategically exploited to probe the steric requirements of hydrophobic back pockets (e.g., the gatekeeper region) in kinases like EGFR, RET, or JAK2 , aiming to improve potency and selectivity over more planar heteroaromatic systems.

Class IIa HDAC Inhibitor Development

Utilize this scaffold as a starting point for the design of selective Class IIa HDAC inhibitors. As demonstrated by the derivative CHDI-390576 , the 2-(2-(trifluoromethyl)phenyl)pyrimidine core can yield compounds with >500-fold selectivity for Class IIa enzymes over Class I HDACs . This application is critical for developing chemical probes to dissect the specific biological roles of Class IIa HDACs in neurodegeneration and oncology without the toxicity associated with pan-HDAC inhibition.

Lead Optimization: ADME and Physicochemical Properties

Incorporate 2-(2-(trifluoromethyl)phenyl)pyrimidine into lead molecules to simultaneously modulate lipophilicity and metabolic stability. The trifluoromethyl group is known to enhance membrane permeability while its strategic placement can block sites of oxidative metabolism by cytochrome P450 enzymes . This scenario is relevant for medicinal chemistry teams aiming to improve the drug-like properties of a lead series by addressing specific ADME liabilities identified in earlier compound iterations.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Ortho-CF₃ conformational lock
Steric pocket profiling; kinase selectivity and potency review
Class IIa HDAC probe development
Class IIa-selective scaffold
Isoform selectivity profiling (Class I vs IIa); target engagement validation
Lead optimization: ADME modulation
CF₃ impact on lipophilicity and metabolic stability
Metabolic stability and permeability assay context; CYP liability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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